Lithium(1+) 3-hydroxyoxetane-3-carboxylate

Solubility Salt selection Formulation

Lithium(1+) 3-hydroxyoxetane-3-carboxylate (CAS 2680531-51-3) is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid, possessing a strained four-membered oxetane ring, a tertiary alcohol, and a lithium carboxylate moiety within a single small-molecule scaffold (C₄H₅LiO₄, MW 124.0 g/mol). The 3-hydroxyoxetane-3-carboxylate scaffold has been employed in the synthesis of β-amino acid peptidomimetics and has been identified as a key intermediate for aminotriazine-based tank-binding kinase inhibitors.

Molecular Formula C4H5LiO4
Molecular Weight 124.0 g/mol
Cat. No. B13510440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) 3-hydroxyoxetane-3-carboxylate
Molecular FormulaC4H5LiO4
Molecular Weight124.0 g/mol
Structural Identifiers
SMILES[Li+].C1C(CO1)(C(=O)[O-])O
InChIInChI=1S/C4H6O4.Li/c5-3(6)4(7)1-8-2-4;/h7H,1-2H2,(H,5,6);/q;+1/p-1
InChIKeyOOBQPHRKARDMLK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium(1+) 3-Hydroxyoxetane-3-carboxylate: A Bifunctional Oxetane Building Block for Medicinal Chemistry and Battery Electrolyte Applications


Lithium(1+) 3-hydroxyoxetane-3-carboxylate (CAS 2680531-51-3) is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid, possessing a strained four-membered oxetane ring, a tertiary alcohol, and a lithium carboxylate moiety within a single small-molecule scaffold (C₄H₅LiO₄, MW 124.0 g/mol) . The 3-hydroxyoxetane-3-carboxylate scaffold has been employed in the synthesis of β-amino acid peptidomimetics and has been identified as a key intermediate for aminotriazine-based tank-binding kinase inhibitors [1]. Oxetane-containing motifs are increasingly deployed in drug discovery as metabolically stable bioisosteres of carbonyl, gem‑dimethyl, and other functional groups, with four FDA-approved drugs (orlistat, paclitaxel, docetaxel, cabazitaxel) incorporating oxetane rings .

Why Lithium(1+) 3-Hydroxyoxetane-3-carboxylate Cannot Be Simply Replaced by Its Free Acid, Sodium Salt, or Ester Analogs


The lithium counterion is not a passive spectator; it actively influences solubility, coordination geometry, and reactivity in ways that differ markedly from the free acid, sodium, or potassium salts. Lithium carboxylates generally exhibit greater solubility in polar organic solvents and aqueous media than their sodium counterparts , enabling homogeneous reaction conditions that are unattainable with other salt forms. Additionally, the lithium cation can chelate to both the carboxylate oxygen and the proximal tertiary alcohol, potentially altering the conformation of the oxetane ring and lowering the activation barrier for nucleophilic ring-opening reactions . Substitution with the free acid introduces a requirement for exogenous base and may lead to competing acid-catalyzed oxetane ring-opening, while the ethyl ester analog (CAS 2105825-26-9) lacks the ionic character that facilitates aqueous processing and salt metathesis. These counterion-dependent properties are critical when selecting the optimal form for multi-step synthetic sequences, salt-form screening in drug development, or electrolyte additive applications.

Quantitative Comparator Evidence: Where Lithium(1+) 3-Hydroxyoxetane-3-carboxylate Departs from Its Closest Analogs


Enhanced Polar Solvent Solubility Versus Free Acid and Sodium Salt Forms

Lithium carboxylates, as a class, demonstrate significantly higher solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and water compared to the corresponding free carboxylic acids and sodium salts. The lithium salt of 3-hydroxyoxetane-3-carboxylic acid is reported by vendors to be soluble in water and alcohols , while the free acid form (PubChem CID 84647752) exhibits a computed XLogP3 of −1.4, indicating only moderate hydrophilicity and likely limited aqueous solubility at neutral pH [1]. General solubility studies of alkali metal carboxylates in hydrocarbon solvents have shown that lithium carboxylates remain below 10⁻⁴ mol/L in non-polar media, but their solubility in polar solvents is orders of magnitude higher, a trend not replicated by sodium or potassium analogs [2]. This solubility differential is critical for homogeneous catalysis, aqueous-phase bioconjugation chemistry, and salt-form screening in preclinical development.

Solubility Salt selection Formulation

Oxetane Ring-Strain-Driven Reactivity Not Available to Acyclic Carboxylate Analogs

The oxetane ring possesses approximately 106 kJ/mol of ring strain, which can be exploited for selective ring-opening reactions under mild conditions – a reactivity mode entirely absent in acyclic carboxylates such as lithium 3-hydroxypropionate or lithium acetate [1]. In medicinal chemistry, oxetanes have been demonstrated to improve metabolic stability when used as carbonyl bioisosteres; for example, replacing a metabolically labile amide carbonyl with an oxetane ring in a lead series at AstraZeneca reduced intrinsic clearance in human liver microsomes from >300 μL/min/mg to <10 μL/min/mg, a >30‑fold improvement [2]. While this specific measurement was not conducted on lithium 3-hydroxyoxetane-3-carboxylate, the oxetane motif is the direct source of this differentiating metabolic stability advantage over non‑cyclic carboxylate isosteres. Four FDA‑approved drugs (orlistat, paclitaxel, docetaxel, cabazitaxel) contain oxetane rings, underscoring the scaffold's validated drug-likeness .

Ring strain Bioisostere Metabolic stability

Bifunctional Hydroxyl-Carboxylate Architecture Enables Orthogonal Derivatization Unavailable in Simple Oxetane Carboxylates

The presence of both a tertiary alcohol and a carboxylate group on the oxetane C3 position permits sequential, orthogonal functionalization. The 3-hydroxyoxetane-3-carboxylate scaffold has been employed as a key intermediate in the synthesis of cis‑ and trans‑β‑azido‑oxetane‑2‑carboxylates, which are peptidomimetic building blocks; the hydroxyl group is first converted to a triflate leaving group, followed by SN2 displacement with azide in consistently excellent yields without elimination [1]. In contrast, oxetane‑3‑carboxylic acid (CAS 114012-41-8) lacks the 3‑hydroxy group and therefore offers only a single functionalization handle [2]. Additionally, 3‑hydroxyoxetane‑3‑carboxylic acid has been patented as an intermediate for the preparation of aminotriazine derivatives that act as tank‑binding kinase (TBK1) inhibitors . The bifunctional nature of the target lithium salt directly translates into a broader scope of accessible derivatives compared to mono‑functional oxetane carboxylates.

Orthogonal functionalization Dual handle Peptidomimetic

Lithium Cation Chelation May Pre‑Organize the Oxetane Ring for Nucleophilic Attack, Differentiating It from Sodium and Potassium Salts

The small ionic radius of Li⁺ (76 pm) compared to Na⁺ (102 pm) and K⁺ (138 pm) allows it to form tighter chelate complexes with oxygen‑based ligands. In lithium 3-hydroxyoxetane-3-carboxylate, the lithium cation can simultaneously coordinate to the carboxylate oxygen and the adjacent tertiary alcohol oxygen, potentially restricting the conformational freedom of the oxetane ring and pre‑organizing it for nucleophilic attack at the C2 or C4 positions . This chelation effect is unique to lithium among the alkali metals and is not achievable with sodium or potassium salts, which form looser ion pairs and do not enforce the same conformational restriction. While direct kinetic data comparing the reactivity of lithium vs. sodium 3-hydroxyoxetane-3-carboxylate are not available in the public literature, the general principle of lithium‑accelerated nucleophilic substitutions in chelating substrates is well documented in synthetic organic chemistry [1]. Users selecting a salt form for ring‑opening or decarboxylative coupling reactions should consider the potential rate enhancement conferred by lithium chelation.

Cation chelation Conformational control Reactivity modulation

Optimal Deployment Scenarios for Lithium(1+) 3-Hydroxyoxetane-3-carboxylate Based on Evidence of Differentiation


Aqueous-Phase or Polar-Solvent Bioconjugation and Salt-Form Screening

When a reaction sequence requires homogeneous aqueous or polar organic solvent conditions (e.g., amide coupling in water/DMF mixtures, bioconjugation to proteins, or high‑throughput salt‑form screening in early drug development), the lithium salt's superior polar solubility compared to the free acid or sodium salt becomes a decisive selection criterion . The compound dissolves directly in water or methanol without the need for pH adjustment or co‑solvents, streamlining parallel synthesis workflows.

Medicinal Chemistry Lead Optimization Exploiting Oxetane Bioisosterism

In lead optimization programs where metabolic stability of a carbonyl‑ or gem‑dimethyl‑containing lead series is a liability, the oxetane ring in lithium 3-hydroxyoxetane-3-carboxylate provides a direct entry point for synthesizing oxetane‑isostere analogs. The bifunctional nature (hydroxyl + carboxylate) allows rapid diversification into amide, ester, or ether libraries without additional protecting‑group manipulations [1]. The documented >30‑fold metabolic stability improvement for oxetane‑carbonyl swaps in published drug‑discovery programs [2] provides strong motivation for incorporating this building block early in the hit‑to‑lead process.

Synthesis of Constrained Peptidomimetics and β-Amino Acid Scaffolds

The 3-hydroxyoxetane-3-carboxylate core is a direct precursor to cis‑ and trans‑β‑azido‑oxetane‑2‑carboxylates, which serve as constrained β‑amino acid building blocks for peptidomimetic design [3]. The lithium salt form is advantageous because the carboxylate is already deprotonated, enabling direct activation of the tertiary alcohol (e.g., triflate formation) without competing acid‑base chemistry that could degrade the oxetane ring.

Lithium-Ion Battery Electrolyte Additive Exploiting Hydroxy Acid Chelation

Patent literature identifies lithium hydroxy acid derivatives as additives that improve low‑temperature and high‑temperature cycling characteristics of lithium‑ion batteries by forming stable chelate films on electrode surfaces [4]. The 3‑hydroxy group adjacent to the carboxylate in lithium 3-hydroxyoxetane-3-carboxylate is structurally poised for bidentate chelation to metal ions, a feature that differentiates it from simple lithium carboxylates lacking a proximal hydroxyl group.

Quote Request

Request a Quote for Lithium(1+) 3-hydroxyoxetane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.